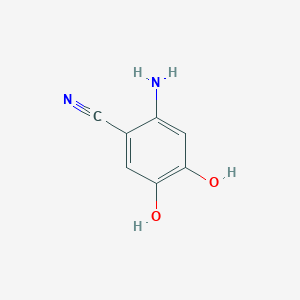
2-Amino-4,5-dihydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dihydroxybenzonitrile, commonly known as ADHBN, is an organic compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. ADHBN is widely used in the chemical industry to synthesize various organic compounds due to its unique properties.
Mecanismo De Acción
The mechanism of action of ADHBN is not fully understood. However, it is believed to exert its biological activities through the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. ADHBN has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ADHBN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells. ADHBN has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ADHBN has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADHBN has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. ADHBN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ADHBN has some limitations for lab experiments. It is toxic in high doses and can cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling ADHBN.
Direcciones Futuras
There are several future directions for the research on ADHBN. One area of interest is the development of new synthetic methods for ADHBN and its derivatives. Another area of interest is the investigation of the biological activities of ADHBN and its potential use as a therapeutic agent. The use of ADHBN as a precursor for the synthesis of other important organic compounds is also an area of interest. Further research is needed to fully understand the mechanism of action of ADHBN and its potential applications in various fields.
Aplicaciones Científicas De Investigación
ADHBN has been extensively used in scientific research to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a precursor for the synthesis of other important organic compounds, such as 2,3-dihydroxybenzoic acid and 2-amino-3-hydroxybenzoic acid. ADHBN has been found to exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
Propiedades
Número CAS |
114903-82-1 |
|---|---|
Nombre del producto |
2-Amino-4,5-dihydroxybenzonitrile |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-amino-4,5-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H6N2O2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,10-11H,9H2 |
Clave InChI |
PKQHDDCTJKRLRH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)N)C#N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)N)C#N |
Sinónimos |
Benzonitrile, 2-amino-4,5-dihydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
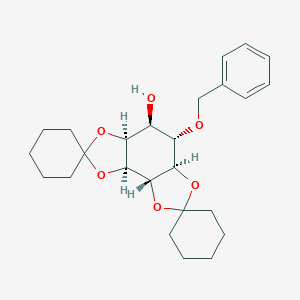
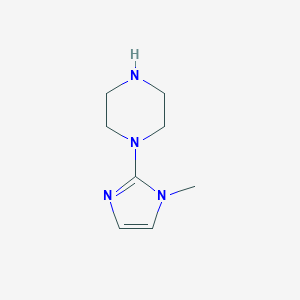
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
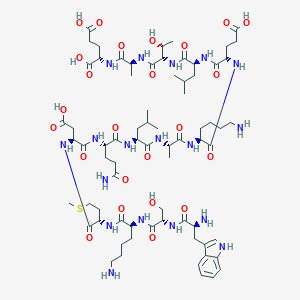

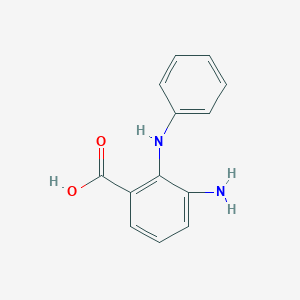

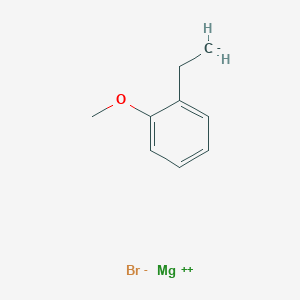
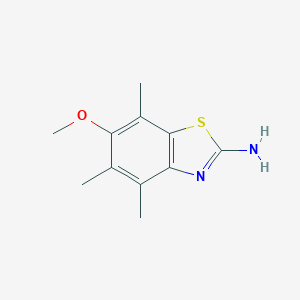


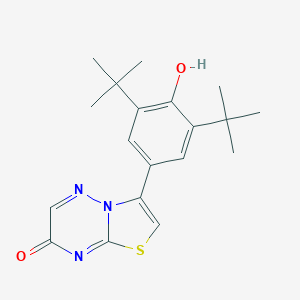
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)